molecular formula C6H7BrN2O B1602469 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone CAS No. 750556-81-1

2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone

Cat. No.: B1602469
CAS No.: 750556-81-1
M. Wt: 203.04 g/mol
InChI Key: ONYYYUJTGNBSSD-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Specific Preparation Methods

Direct Bromination of 1-(1-methyl-1H-imidazol-2-yl)ethanone

This method involves brominating the alpha position of the ethanone adjacent to the imidazole ring:

  • Reagents and Conditions: N-Bromosuccinimide (NBS) in acetonitrile at room temperature (20–30 °C) is commonly used.
  • Procedure: The 1-(1-methyl-1H-imidazol-2-yl)ethanone is dissolved in acetonitrile, and NBS is added slowly. The mixture is stirred for several hours (typically 4–6 hours) at ambient temperature.
  • Workup: The reaction mixture is diluted with water, extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Purification: The crude product is purified by column chromatography or preparative HPLC.

This approach yields 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone with good selectivity and moderate to high yields.

Multi-Step Synthesis via 2-Acylimidazole Intermediates

An alternative route involves:

  • Step 1: Preparation of 2-acylimidazole or 1-(1-methyl-1H-imidazol-2-yl)ethanone derivatives by reaction of 1-methylimidazole with acyl chlorides or other acyl sources.
  • Step 2: Bromination of the ethanone intermediate using bromine (Br2) in acetic acid at elevated temperatures (around 100 °C).

This method has been reported with yields around 70% and involves careful control of reaction time and temperature to avoid over-bromination or decomposition.

Reaction Conditions and Reagents Comparison

Preparation Method Brominating Agent Solvent Temperature Reaction Time Yield (%) Notes
Direct bromination with NBS N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) 20–30 °C 4–6 hours Moderate to High Mild conditions, good selectivity
Bromination with elemental bromine Br2 Acetic acid 100 °C 3 hours ~70 Requires elevated temperature, multi-step synthesis
Multi-step synthesis via 2-acylimidazole Various acyl sources + Br2 Acetonitrile, Acetic acid 20–100 °C Several hours Moderate More complex, involves intermediate isolation

Mechanistic Insights and Research Findings

  • The bromination typically proceeds via electrophilic substitution at the alpha carbon of the ethanone group adjacent to the imidazole ring.
  • Computational studies on similar systems have shown that nucleophilic substitution reactions involving imidazole derivatives are influenced by the electronic properties of the substituents and the solvent environment.
  • The brominated ethanone intermediate serves as a reactive electrophile for further nucleophilic substitution reactions, enabling the synthesis of a variety of substituted imidazole derivatives.

Summary Table of Preparation Methods

Method Number Starting Material Brominating Agent Solvent Temp (°C) Time Yield (%) Reference
1 1-(1-methyl-1H-imidazol-2-yl)ethanone N-Bromosuccinimide (NBS) Acetonitrile 20–30 4–6 hours Moderate to High
2 2-Acylimidazole intermediate Bromine (Br2) Acetic acid 100 3 hours ~70
3 1-Methylimidazole + Acyl chloride (multi-step) Bromine (Br2) Acetonitrile/Acetic acid 20–100 Several hours Moderate

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products Formed

    Nucleophilic Substitution: Substituted imidazole derivatives.

    Oxidation: 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanoic acid.

    Reduction: 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanol.

Scientific Research Applications

Chemistry

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone serves as a crucial intermediate in the synthesis of complex imidazole derivatives and other heterocyclic compounds. Its reactivity allows for various transformations, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to new substituted products.
  • Oxidation : The compound can be oxidized to form 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanoic acid using agents like potassium permanganate.
  • Reduction : It can be reduced to yield 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanol using reducing agents such as sodium borohydride.

Biology

In biological research, this compound is utilized to study enzyme inhibitors and is considered a building block for bioactive molecules. Its structural characteristics make it suitable for developing compounds that target specific biological pathways.

Medicine

The potential medicinal applications of this compound are significant:

  • Antimicrobial Agents : Research indicates its efficacy in developing pharmaceuticals aimed at treating microbial infections.
  • Cancer Research : Studies are ongoing to explore its role in cancer therapeutics, particularly as an inhibitor of key enzymes involved in tumor progression.

Industry

This compound finds utility in the production of agrochemicals and dyes, as well as in materials science, where its unique properties can enhance product performance.

Case Study 1: Synthesis of Bioactive Molecules

A study published in MDPI explored the synthesis of novel imidazole derivatives using this compound as an intermediate. The derivatives exhibited significant inhibitory activity against neutral sphingomyelinase 2 (nSMase2), suggesting potential therapeutic applications in treating neurological disorders and cancer .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives synthesized from this compound demonstrated promising antimicrobial properties. The modifications made to the imidazole ring enhanced activity against various bacterial strains, highlighting its potential for drug development .

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition . The imidazole ring can also interact with metal ions and other cofactors, affecting the function of metalloenzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-1H-imidazole: Lacks the ethanone group, making it less reactive in certain nucleophilic substitution reactions.

    1-(1-Methyl-1H-imidazol-2-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloro-1-(1-methyl-1H-imidazol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone is unique due to the presence of both a bromine atom and a carbonyl group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.

Biological Activity

2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₇H₈BrN₂O
  • CAS Number : 750556-81-1

The presence of a bromine atom and an imidazole ring contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various pathogens, including bacteria and fungi. The mechanism behind its antimicrobial action is believed to involve the disruption of cellular processes in microbial cells.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans2.0 µg/mL

Anticancer Activity

The compound has also shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, particularly those associated with aggressive tumors.

Case Study: Inhibition of A549 Lung Cancer Cells

In a study examining the effects on A549 lung cancer cells, this compound exhibited an IC50 value of 12 µM, indicating potent antiproliferative effects compared to control groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, leading to enzyme inhibition or modulation. Notably, it may target enzymes involved in critical metabolic pathways in pathogens and cancer cells.

Enzyme Inhibition Studies

Research has focused on the inhibition of lactate dehydrogenase (LDH), an enzyme crucial for cellular metabolism. Preliminary findings suggest that this compound can inhibit both LDHA and LDHB isoforms, with IC50 values indicating selectivity for the A isoform.

Table 2: Enzyme Inhibition Data

EnzymeIC50 Value (µM)Selectivity
LDHA<10Non-selective
LDHB>100Selective

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing more complex imidazole derivatives with potential therapeutic applications. Its unique structure allows for modifications that can enhance bioactivity.

Chemical Biology

In chemical biology, it is employed as a tool for studying enzyme interactions and as a building block for bioactive molecules. Its reactivity makes it suitable for various synthetic pathways leading to novel compounds with desired biological properties.

Material Science

Beyond biological applications, this compound is also explored in material science for developing new materials with specific electronic or optical properties due to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone, and how can its purity be optimized?

  • Methodological Answer : A typical synthesis involves alkylation of 1-methyl-1H-imidazole with 2-bromoethanone precursors. For example, analogous compounds like 2-bromo-1-(naphthalen-1-yl)ethanone are synthesized by reacting bromoacetyl bromide with the heterocyclic substrate under reflux in anhydrous solvents (e.g., dioxane or THF). Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization (ethanol is commonly used). Purity optimization includes iterative recrystallization and characterization via melting point analysis, ¹H NMR, and mass spectrometry .

Q. How is the bromo group in this compound leveraged for further functionalization in heterocyclic chemistry?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions. For instance, in the synthesis of 2-substituted imidazole derivatives, the bromo group is displaced by amines or thiols under basic conditions (e.g., K₂CO₃ in refluxing dioxane). Reaction progress is monitored via TLC, and products are purified by column chromatography (hexane/ethyl acetate gradients) or recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and detect impurities (e.g., DMSO-d₆ as solvent, δ ~4.96 ppm for CH₂ in related compounds) .
  • Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 302 [M+1] for analogs) .
  • Elemental Analysis : For validating C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing motifs. For example, in analogs like ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate, SCXRD confirmed imidazole ring planarity and halogen bonding interactions, critical for understanding reactivity .

Q. What strategies mitigate competing side reactions during nucleophilic substitution with this bromoethanone?

  • Methodological Answer :

  • Temperature Control : Low-temperature conditions (−78°C) for lithiation reactions (e.g., using tert-butyllithium) minimize undesired dehalogenation .
  • Protecting Groups : Sulfonyl groups (e.g., phenylsulfonyl) stabilize intermediates during multi-step syntheses .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium fluoride) enhance reaction efficiency in THF/water biphasic systems .

Q. How do computational studies (e.g., DFT) inform the electronic properties of this compound for drug design?

  • Methodological Answer : Density Functional Theory (DFT) at the 6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution. For imidazole-based analogs, these studies predict nucleophilic attack sites (e.g., C-2 of imidazole) and guide modifications to enhance bioactivity (e.g., antimicrobial or anticancer properties) .

Q. What are the challenges in assessing the biological activity of derivatives, and how are they addressed?

  • Methodological Answer : Bioactivity assays require:

  • Docking Studies : AutoDock or Schrödinger Suite to predict binding affinities to targets (e.g., fungal CYP51 for antifungal activity) .
  • SAR Analysis : Systematic variation of substituents (e.g., aryl groups at the ethanone position) to correlate structure with efficacy .
  • In Vitro Validation : MIC assays against pathogens (e.g., Candida albicans) with positive controls (e.g., fluconazole) .

Properties

IUPAC Name

2-bromo-1-(1-methylimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-9-3-2-8-6(9)5(10)4-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYYYUJTGNBSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591678
Record name 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750556-81-1
Record name 2-Bromo-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 152164455
CID 152164455
2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone
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CID 152164455
2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone
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CID 152164455
2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone
CID 152164455
2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone
CID 152164455
CID 152164455
2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone
CID 152164455
CID 152164455
2-bromo-1-(1-methyl-1H-imidazol-2-yl)ethanone

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